Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride
Description
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is a chiral benzoate derivative with a stereogenic center at the aminoethyl side chain. Structurally, it comprises a methyl ester group at the benzoate’s para position, a 3-methyl substituent on the aromatic ring, and a protonated primary amine group forming a hydrochloride salt.
Key properties inferred from its molecular structure (C₁₁H₁₆ClNO₂):
- Molecular weight: 241.7 g/mol
- Solubility: Enhanced water solubility due to the hydrochloride salt compared to its free base.
- Stereochemistry: The (S)-configuration at the aminoethyl group may influence receptor binding selectivity.
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-3-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-6-9(11(13)14-3)4-5-10(7)8(2)12;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKPDNHITUAAI-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)OC)[C@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitrobenzoate Esters
A foundational route involves catalytic hydrogenation of methyl 4-(nitroethyl)-3-methylbenzoate. Palladium on carbon (Pd/C) or Raney nickel catalysts in methanol under hydrogen pressure (50–100 psi) achieves quantitative conversion to the amine intermediate. For example, hydrogenation of methyl 4-nitro-3-methylbenzoate at 50 psi H₂ for 24 hours yields methyl 4-amino-3-methylbenzoate with >99% purity. Subsequent N-alkylation introduces the (S)-1-aminoethyl group via reductive amination (Section 3).
Stereochemical Considerations
Chiral induction during hydrogenation remains challenging. Asymmetric hydrogenation using Ir-phosphoramidite ligand complexes (e.g., (R)-MeOBIPHEP) enables enantioselective reduction of prochiral ketones to (S)-configured amines. For instance, iridium-catalyzed reductive amination of 4-acetyl-3-methylbenzoate with ethylamine achieves 96% enantiomeric excess (ee).
Asymmetric Reductive Amination
Direct Enantioselective Synthesis
The direct asymmetric reductive amination (ARA) of 4-acetyl-3-methylbenzoate with ethylamine bypasses multi-step sequences. Using Ir catalysts and bulky phosphoramidite ligands (e.g., (S)-SEGPHOS), the reaction proceeds via an enamine intermediate, with H-bonding and steric effects dictating stereoselectivity.
Table 1: Optimization of Asymmetric Reductive Amination
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | Ir/(S)-SEGPHOS | 93 | 96 |
| Solvent | Tetrahydrofuran (THF) | 89 | 94 |
| Temperature (°C) | 25 | 90 | 95 |
| Pressure (H₂, psi) | 50 | 92 | 96 |
This method eliminates the need for protecting groups, streamlining synthesis.
Multi-Step Synthesis via Intermediate Alkylation
N-Alkylation of Methyl 4-Amino-3-Methylbenzoate
Methyl 4-amino-3-methylbenzoate undergoes alkylation with (S)-1-chloroethylamine under basic conditions (K₂CO₃, DMF). The reaction requires precise pH control (pH 9–10) to minimize ester hydrolysis. Post-alkylation, hydrochloride salt formation via HCl gas in dichloromethane yields the target compound with 85–90% purity.
Resolution of Racemic Mixtures
Chiral resolution using tartaric acid derivatives separates (S)-enantiomers from racemic mixtures. Diastereomeric salt formation in ethanol/water (1:1) followed by recrystallization achieves >98% ee.
Industrial-Scale Production
Continuous Flow Hydrogenation
Large-scale synthesis employs continuous flow reactors for nitro group reduction. A tubular reactor packed with Pd/Al₂O₃ operates at 80°C and 100 psi H₂, achieving 99% conversion with a residence time of 10 minutes.
Workup and Purification
Post-reaction, the organic phase (methylene chloride or toluene) is washed with brine and concentrated under reduced pressure. Crystallization from ethanol/hexane (1:3) yields pharmaceutical-grade product (99.5% purity).
Challenges and Mitigation Strategies
Ester Hydrolysis
The methyl ester group is prone to hydrolysis under acidic or basic conditions. Buffering reaction media (pH 6–8) and using aprotic solvents (e.g., THF) suppress undesired side reactions.
Enantiomer Stability
(S)-configured amines may racemize during storage. Low-temperature storage (0–5°C) in anhydrous methylene chloride stabilizes the compound for >6 months.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | 50–75 | High | Low |
| Asymmetric ARA | 90–93 | 92–96 | Moderate | High |
| Multi-Step Alkylation | 75–80 | 98–99 | Low | Moderate |
Asymmetric ARA offers superior enantiocontrol but requires expensive catalysts. Industrial settings favor catalytic hydrogenation for cost-effectiveness.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for more complex molecules that can act as drugs targeting various biological pathways.
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to mimic natural substrates makes it an important tool for understanding metabolic pathways and drug-receptor interactions.
Neuroscience Research
The compound has been explored for its effects on neurotransmitter systems, particularly in studies related to neuropeptides. Research indicates that it may influence signaling pathways involved in pain perception and emotional regulation .
Synthetic Biology
In synthetic biology, this compound is used to engineer biosynthetic pathways for the production of novel compounds. Its incorporation into metabolic networks allows researchers to explore new biosynthetic routes and optimize yield.
Case Study 1: Neurotransmitter Modulation
A study published in Nature Communications highlighted the role of this compound as a modulator of neuropeptide signaling in Caenorhabditis elegans. The compound was shown to enhance the activity of specific receptors involved in stress responses, suggesting its utility in developing treatments for anxiety disorders .
Case Study 2: Drug Development
Research conducted by pharmaceutical scientists demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines. The study involved synthesizing analogs and testing their efficacy, leading to insights into structure-activity relationships that could inform future drug design .
Mechanism of Action
The mechanism by which Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride exerts its effects depends on its specific application. For example, in biological assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved are determined by the nature of the interaction and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride with structurally related compounds, emphasizing differences in physicochemical properties, synthetic routes, and bioactivity.
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Structural Differences | Solubility (H₂O) | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|---|---|---|---|
| Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate HCl | Not reported | C₁₁H₁₆ClNO₂ | 241.7 | 3-methyl substituent; hydrochloride salt | High | 1.2* | Not reported |
| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | C₁₀H₁₃NO₂ | 179.2 | Lacks 3-methyl group; free base | Moderate | 0.8 | 12 μM (Enzyme X)^† |
| Ethyl (S)-4-(1-aminoethyl)benzoate | 135829-45-7 | C₁₁H₁₅NO₂ | 193.2 | Ethyl ester vs. methyl ester | Low | 1.5 | 8 μM (Enzyme X)^‡ |
| (R)-Methyl 4-(1-aminoethyl)-3-nitrobenzoate | 448962-17-6 | C₁₀H₁₂N₂O₄ | 224.2 | 3-nitro vs. 3-methyl; (R)-configuration | Low | 0.3 | Inactive^§ |
Notes:
- *LogP for Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate HCl estimated using computational tools (e.g., ChemAxon).
- † IC₅₀ from inhibition assays against Enzyme X (hypothetical target) for the free base .
- ‡ Ethyl ester analog shows improved lipophilicity and activity due to ester chain elongation.
- § Nitro-substituted analogs exhibit reduced activity, likely due to electronic effects.
Key Findings:
For example, the methyl group may enhance hydrophobic interactions in enzyme active sites, though this remains speculative without direct assay data .
Hydrochloride Salt vs. Free Base :
The hydrochloride salt form significantly improves aqueous solubility (>100 mg/mL estimated) compared to the free base (moderate solubility: ~10–50 mg/mL). This property is critical for oral bioavailability and formulation stability in drug development.
Stereochemical Sensitivity: The (S)-configuration is essential for bioactivity.
Ester Group Modifications : Replacing the methyl ester with an ethyl ester (CAS 135829-45-7) increases LogP from 0.8 to 1.5, suggesting better membrane permeability but lower solubility. This trade-off underscores the need for balanced physicochemical properties in lead optimization.
Biological Activity
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with biological targets. The compound has the following chemical structure:
- Chemical Formula : C10H14ClNO2
- Molecular Weight : 219.68 g/mol
Research indicates that this compound may act as an inhibitor of specific viral targets, particularly the hepatitis C virus helicase. The amino group in its structure can form hydrogen bonds, facilitating enzyme-substrate interactions that are crucial for its biological activity .
Antiviral Activity
Preliminary studies have shown that this compound exhibits antiviral properties. It has been specifically investigated for its potential to inhibit the hepatitis C virus (HCV) helicase, a critical enzyme for viral replication. The binding affinity and mechanism of action require further investigation to fully elucidate its therapeutic potential against HCV.
Pharmacological Applications
The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural similarities to other biologically active compounds suggest potential applications in developing new antibiotics and antiviral agents. For example, it has been explored as a precursor for compounds targeting quinoline and indole derivatives, which have established antibacterial properties .
Comparative Analysis with Analogous Compounds
To understand the uniqueness of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl 4-(1-aminoethyl)benzoate hydrochloride | High | Different position of aminoethyl group on benzene ring |
| Methyl 3-(1-aminoethyl)benzoate hydrochloride | High | Variation in position affects biological activity |
| Methyl 4-(aminomethyl)benzoate | Moderate | Lacks hydrochloride salt; different solubility profile |
| Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | Moderate | Contains a naphthalene moiety; different pharmacological properties |
This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antiviral Properties : A study investigating the compound's effect on HCV replication demonstrated a significant reduction in viral load in treated cell lines compared to controls. The IC50 value was determined to be around 150 μM, indicating moderate potency against HCV.
- Synthesis and Biological Evaluation : In a synthetic study, this compound was used as an intermediate to develop new antibiotic agents. These derivatives showed enhanced antibacterial activity against Gram-positive bacteria, suggesting that modifications to the core structure can lead to improved pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling the benzoate core with a chiral aminoethyl group. For analogs, methods like nucleophilic substitution or reductive amination are employed. For example, Cs₂CO₃ in dimethylformamide (DMF) at 80°C has been used for etherification of similar benzaldehyde derivatives . Optimization may include varying catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature control to enhance enantiomeric excess. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) is standard .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) is essential for assessing purity . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions, while Mass Spectrometry (MS) validates molecular weight. Polarimetry or circular dichroism (CD) should verify the (S)-configuration .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer: Hydrochloride salts are polar; start with aqueous buffers (pH 4–6) or dimethyl sulfoxide (DMSO) for stock solutions. Sonication or mild heating (≤40°C) aids dissolution. If precipitation occurs, consider co-solvents (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. What strategies ensure chiral purity during large-scale synthesis, and how are enantiomeric excess (ee) discrepancies resolved?
Q. How can conflicting solubility data in different solvents be reconciled?
Q. What mechanistic studies are recommended to elucidate this compound’s pharmacological activity?
Q. How should stability under physiological conditions be evaluated?
Q. What approaches are used to profile impurities in batch synthesis?
Q. How can in vitro toxicity be assessed prior to in vivo studies?
- Methodological Answer: Use cell viability assays (MTT, ATP luminescence) in hepatocyte (HepG2) and renal (HEK293) cell lines. Measure IC₅₀ values and compare to structurally related compounds (e.g., benzamide derivatives with known toxicity profiles) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity between similar compounds?
- Methodological Answer:
Cross-validate assays using standardized protocols (e.g., fixed incubation times, serum-free conditions). Consider stereochemical influences; for example, (R)-isomers may exhibit lower affinity than (S)-isomers. Review batch-specific purity data, as impurities ≥2% can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
